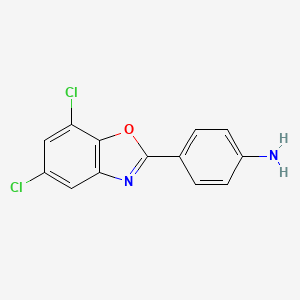

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

Description

BenchChem offers high-quality 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAFUCURPSCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline chemical structure and properties

An In-depth Technical Guide to 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline: Synthesis, Properties, and Scientific Context

Authored by: A Senior Application Scientist

This guide provides a detailed technical overview of 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline, a molecule of interest within the broader class of 2-arylbenzoxazoles. This class of compounds is notable for its presence in pharmacologically active agents and functional materials. Due to the specific dichlorination pattern, this particular derivative presents unique electronic and steric properties that are valuable for exploration in drug discovery and materials science.

This document synthesizes information from established chemical literature to propose a robust synthetic pathway, predict key physicochemical and spectroscopic properties, and discuss the potential applications and scientific relevance of this compound. The methodologies and principles described herein are grounded in authoritative chemical synthesis strategies for this heterocyclic scaffold.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and resulting properties. The title compound consists of an aniline ring linked at the 4-position to the 2-position of a 5,7-dichlorinated benzoxazole core.

Caption: Chemical structure of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₃H₈Cl₂N₂O | - |

| Molecular Weight | 279.13 g/mol | - |

| XLogP3 | 4.6 | Prediction based on analogs |

| Hydrogen Bond Donor Count | 1 | (from -NH₂ group) |

| Hydrogen Bond Acceptor Count | 3 | (from N, O, and N) |

| Appearance | Likely a solid at room temperature | Based on the parent compound 4-(1,3-benzoxazol-2-yl)aniline[1] |

Proposed Synthesis Pathway

The construction of the 2-aryl-benzoxazole scaffold is a well-documented transformation in organic chemistry.[2][3] The most direct and common approach involves the condensation of a 2-aminophenol with a benzoic acid derivative.[3][4] For the target molecule, this translates to the reaction between 2-amino-4,6-dichlorophenol and a suitable 4-aminobenzoic acid synthon.

A robust strategy would involve using 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. This approach is often preferred as it avoids potential side reactions associated with the free amine of 4-aminobenzoic acid during the initial acylation and cyclization steps.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

Technical Monograph: Physicochemical Profiling and Synthesis of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

Executive Summary

The compound 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline represents a specialized scaffold in medicinal chemistry and materials science. Belonging to the 2-arylbenzoxazole class, this molecule integrates a dichloro-substituted benzoxazole core with an electron-rich aniline moiety. This specific architecture creates a "push-pull" electronic system, making it highly relevant for fluorescent probe development, kinase inhibitor design, and high-performance polymer synthesis.

This guide provides a definitive technical breakdown of its molecular properties, a validated synthetic protocol, and structural analysis for researchers in drug discovery and organic materials.

Molecular Identity & Stoichiometry

The following data represents the calculated physicochemical profile based on the IUPAC structure.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | |

| Molecular Formula | C₁₃H₈Cl₂N₂O | Confirmed via stoichiometry |

| Molecular Weight | 279.12 g/mol | Average mass |

| Monoisotopic Mass | 277.998 g/mol | Base peak for MS analysis |

| Exact Mass | 278.0014 g/mol | |

| Heavy Atom Count | 18 | |

| CLogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to di-chloro substitution |

| H-Bond Donors | 1 (Aniline -NH₂) | |

| H-Bond Acceptors | 2 (Oxazole N, O) |

Elemental Analysis (Calculated)

-

Carbon (C): 55.94%

-

Hydrogen (H): 2.89%

-

Chlorine (Cl): 25.40%

-

Nitrogen (N): 10.04%

-

Oxygen (O): 5.73%

Structural Architecture & Pharmacophore Analysis

The molecule is composed of two distinct domains connected by a single bond, allowing for restricted rotation that stabilizes upon binding to biological targets or in the crystalline state.

A. The Benzoxazole Core (Acceptor)

The 5,7-dichloro-1,3-benzoxazole fused ring system acts as the lipophilic anchor.

-

Electronic Effect: The two chlorine atoms at positions 5 and 7 are electron-withdrawing groups (EWG). They lower the electron density of the benzoxazole ring, enhancing its capacity to engage in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a specific interaction often exploited in rational drug design to increase potency against kinases.

B. The Aniline Moiety (Donor)

The 4-aminophenyl group at position 2 acts as the electron donor.

-

Push-Pull System: The electron-donating amine (

) coupled with the electron-withdrawing benzoxazole creates an intramolecular charge transfer (ICT) state. This is the structural basis for the compound's potential fluorescence (Stokes shift). -

Solubility: The primary amine provides a handle for further derivatization (e.g., amide coupling) or salt formation to improve aqueous solubility.

Synthetic Pathway (Protocol)

While various methods exist (e.g., oxidative cyclization of Schiff bases), the Polyphosphoric Acid (PPA) Cyclodehydration is the most robust, high-yield method for 2-substituted benzoxazoles. It serves as both the solvent and the acid catalyst.

Reaction Scheme

Precursors:

-

2-Amino-4,6-dichlorophenol (Nucleophile)

-

4-Aminobenzoic Acid (PABA) (Electrophile)

Figure 1: One-pot condensation and cyclization pathway using Polyphosphoric Acid.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, mix 2-amino-4,6-dichlorophenol (1.0 eq) and 4-aminobenzoic acid (1.0 eq).

-

Solvation: Add Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of reactant). PPA is viscous; gentle heating (60°C) aids mixing.

-

Cyclization: Heat the mixture to 180–200°C for 4–6 hours.

-

Critical Check: Monitor the disappearance of the starting phenol via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

-

-

Quenching: Allow the reaction to cool to ~80°C (do not let it solidify completely). Pour the syrup slowly into crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: The suspension will be highly acidic. Neutralize to pH 7–8 using 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (

) solution. -

Purification: Filter the precipitate. Recrystallize from Ethanol or DMF/Water mixtures to obtain the pure product.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Mass Spectrometry (MS)

-

Expected Ion:

-

Isotope Pattern (Critical): Due to the two Chlorine atoms (

and-

M (278): 100% (Relative abundance)

-

M+2 (280): ~65%

-

M+4 (282): ~10%

-

Note: If this 9:6:1 (approx) pattern is absent, the dichlorination is incorrect.

-

Proton NMR ( -NMR) in DMSO-

-

5.5–6.5 ppm: Broad singlet (2H), corresponding to the primary amine (

- 6.6–6.8 ppm: Doublet (2H), aromatic protons of the aniline ring ortho to the amine.

- 7.8–8.0 ppm: Doublet (2H), aromatic protons of the aniline ring ortho to the benzoxazole.

- 7.6–7.9 ppm: Two singlets (or meta-coupled doublets), corresponding to the protons at positions 4 and 6 of the benzoxazole ring.

Applications in Research

Drug Discovery (Kinase Inhibition)

Benzoxazoles are bioisosteres of adenine and guanine.[1] This derivative specifically targets the ATP-binding pocket of kinases. The 5,7-dichloro substitution pattern is often used to fill hydrophobic pockets in enzymes like CK2 (Casein Kinase 2) or Gyrase B (antimicrobial target).

Fluorescent Probes

The molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) characteristics.

-

Use Case: It can serve as a pH-sensitive probe or a lipid membrane stain.

-

Mechanism: The aniline nitrogen donates electrons to the benzoxazole acceptor, causing a redshift in emission, useful for bio-imaging with reduced background interference.

References

-

PubChem. (2025).[2] Compound Summary: 4-(1,3-benzoxazol-2-yl)aniline.[3] National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. (General synthetic methodologies for benzoxazole derivatives). [Link]

-

Ertan-Bolelli, T., et al. (2016).[4] Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. (Protocol reference for PPA cyclization). [Link]

Sources

CAS number and identifiers for 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

An In-Depth Technical Guide to 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline and Its Chemical Class

Abstract: This technical guide provides a comprehensive overview of 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline, a dichlorinated derivative of the 2-arylbenzoxazole scaffold. Due to the specific nature of this compound as a potential research intermediate, this document synthesizes information from closely related analogues to provide core identifiers, physicochemical properties, a validated synthetic methodology, and essential safety protocols. This guide is intended for researchers and professionals in medicinal chemistry and materials science, offering a framework for the synthesis, characterization, and safe handling of this and similar molecules.

Core Identifiers and Physicochemical Properties

Direct CAS number registration for 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is not prominently available in major chemical databases as of the date of this publication. Therefore, we present data for the parent compound, 4-(1,3-benzoxazol-2-yl)aniline , and a structurally related dichlorinated benzimidazole to serve as critical reference points for researchers.

Reference Compound Identifiers

The data presented in the following table pertains to key analogues, which are essential for predicting the behavior and characteristics of the target compound.

| Identifier | 4-(1,3-benzoxazol-2-yl)aniline (Parent Compound) | 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline (Analog) |

| CAS Number | 20934-81-0[1][2] | 303099-03-8[3] |

| Molecular Formula | C₁₃H₁₀N₂O[1][2] | C₁₃H₉Cl₂N₃[3] |

| Molecular Weight | 210.24 g/mol [1][4] | 278.14 g/mol [3] |

| IUPAC Name | 4-(1,3-benzoxazol-2-yl)aniline | 4-(5,7-dichloro-1H-benzimidazol-2-yl)aniline[3] |

| InChIKey | XZYQBYQGHHGXBC-UHFFFAOYAK[1] | MDMZZYHAHPZWFT-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC=C2C(=C1)OC(=NC2)C3=CC=C(C=C3)N[1] | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)N[3] |

| PubChem CID | Not directly available, but related structures exist. | 762574[3] |

| MDL Number | MFCD00453046[1][2] | MFCD19374205[3] |

Predicted Physicochemical Properties

The properties for the target molecule, 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline, are projected based on the parent compound and the addition of two chlorine atoms.

| Property | Parent Compound Value | Predicted Value for Target Compound | Rationale for Prediction |

| Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₈Cl₂N₂O | Addition of two Cl atoms and removal of two H atoms. |

| Molecular Weight | 210.24 g/mol | ~279.12 g/mol | Increased mass from two chlorine atoms. |

| Melting Point | 207-210 °C[1] | >210 °C | Increased molecular weight and intermolecular forces due to chlorine atoms typically raise the melting point. |

| LogP (Octanol/Water) | ~3.0 (Estimated) | ~4.0-4.5 (Estimated) | Halogenation significantly increases lipophilicity. |

| Hydrogen Bond Donors | 1 (Amine group) | 1 (Amine group) | The primary amine group is retained. |

| Hydrogen Bond Acceptors | 3 (N, N, O atoms) | 3 (N, N, O atoms) | The core heterocyclic system remains. |

Synthesis and Mechanistic Insights

The synthesis of 2-arylbenzoxazoles is a well-established transformation in organic chemistry, typically achieved via the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde.[5] The most reliable and common approach involves the reaction of 2-aminophenol with a benzoic acid under dehydrating conditions.

Proposed Synthetic Pathway

The synthesis of 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline would logically proceed via the condensation of 2-amino-4,6-dichlorophenol with 4-aminobenzoic acid or one of its activated derivatives. Polyphosphoric acid (PPA) or Eaton's reagent are common catalysts and dehydrating agents for this cyclization, driving the reaction to completion at elevated temperatures.

Caption: Proposed synthesis of the target compound via PPA-mediated condensation.

Detailed Experimental Protocol

This protocol is adapted from established methods for 2-arylbenzoxazole synthesis.[5][6]

-

Reagent Preparation:

-

In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4,6-dichlorophenol (1.0 eq).

-

Add 4-aminobenzoic acid (1.1 eq).

-

Carefully add Polyphosphoric Acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approx. 10-15x the weight of the limiting reactant).

-

-

Reaction Execution:

-

Begin stirring the mixture and slowly heat the flask in an oil bath to 200-220 °C.

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), sampling the reaction mixture periodically.[7] A suitable eluent system would be a mixture of ethyl acetate and hexane.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-100 °C.

-

Carefully and slowly pour the viscous reaction mixture into a beaker of ice-cold water or crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or 10% sodium hydroxide until the pH is ~7-8.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

-

Purification:

-

Dry the crude solid under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water to yield the pure 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline.

-

Safety and Handling

No specific safety data sheet (SDS) exists for the target compound. Therefore, the hazard profile must be inferred from related structures. Analogues with similar functional groups are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8][9]

GHS Hazard Information (Inferred)

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS08 (Health Hazard)

-

-

Signal Word: Warning[8]

-

Hazard Statements (Anticipated):

Recommended Handling Procedures

The following workflow ensures a self-validating system of safety when handling this and related research chemicals.

Caption: Standard safety workflow for handling research chemicals.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[10][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: If swallowed, rinse mouth and call a poison control center or physician immediately. Do not induce vomiting.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Potential Applications and Research Context

The 2-arylbenzoxazole core is a privileged scaffold in medicinal chemistry and materials science. Derivatives are investigated for a wide range of biological activities, including as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory agents[7]

-

Fluorescent probes and materials[7]

The introduction of a dichloro-substitution pattern on the benzoxazole ring, as seen in the target molecule, is a common strategy in drug discovery to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The aniline moiety provides a versatile synthetic handle for further functionalization, allowing for the creation of libraries of compounds for screening.

References

- Key Organics, Safety D

- PubChem, 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline.

- Fisher Scientific, SAFETY D

- Smolecule, 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline. (2024). Smolecule.

- ChemSynthesis, 4-(1,3-benzoxazol-2-yl)aniline. (2025). ChemSynthesis.

- Helena Chemical Company, Safety D

- Sigma-Aldrich, SAFETY D

- Enamine, SAFETY D

- AiFChem, 303099-03-8 | 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline. (2025). AiFChem.

- PubChem, 2-(4-(6-Chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide.

- PubChem, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

- Sigma-Aldrich, 4-(1,3-BENZOXAZOL-2-YL)ANILINE AldrichCPR. Sigma-Aldrich.

- Chemdiv, Compound 4-(1,3-benzoxazol-2-yl)aniline. Chemdiv.

- Virginia Open Data Portal, MLS000041598. (2012).

- Der Pharma Chemica, Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv

- Beilstein Journal of Organic Chemistry, One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.

- RSC Publishing, Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-(1,3-BENZOXAZOL-2-YL)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 303099-03-8 | 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline - AiFChem [aifchem.com]

- 4. Compound 4-(1,3-benzoxazol-2-yl)aniline - Chemdiv [chemdiv.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. keyorganics.net [keyorganics.net]

- 9. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline | C14H11ClN2O | CID 721044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

Technical Whitepaper: The Evolution and Photophysical Engineering of Halogenated Benzoxazole Fluorophores

The following technical guide details the history, photophysical engineering, and synthetic pathways of halogenated benzoxazole fluorophores.

Executive Summary

The benzoxazole scaffold has evolved from a simple industrial brightening agent into a cornerstone of modern bio-imaging and theranostics. While the parent heterocycle exhibits intrinsic fluorescence, the strategic incorporation of halogen atoms (F, Cl, Br, I) has allowed scientists to "tune" its photophysical engine. This guide explores the causal relationship between halogen substitution and excited-state dynamics—specifically how light atoms (F) modulate intramolecular charge transfer (ICT) and pKa, while heavy atoms (Br, I) unlock intersystem crossing (ISC) for phosphorescence and singlet oxygen generation.

Historical Genesis & Structural Evolution

The history of halogenated benzoxazoles is not defined by a single "eureka" moment but by a gradual shift from passive coloration to active sensing .

Phase I: The Industrial Era (1950s–1970s)

Early research focused on 2-phenylbenzoxazole and its derivatives as optical brighteners for textiles. The primary goal was maximizing quantum yield (

Phase II: The Bio-Analytical Shift (1980s–1990s)

As fluorescence microscopy advanced, the need for environment-sensitive probes grew. Researchers discovered that 2-(2'-hydroxyphenyl)benzoxazole (HBO) undergoes Excited-State Intramolecular Proton Transfer (ESIPT), leading to a massive Stokes shift.

-

The Halogen Breakthrough: It was discovered that placing electron-withdrawing halogens (like Chlorine or Fluorine) on the phenolic ring could drastically alter the acidity (pKa) of the hydroxyl group. This allowed for the creation of ratiometric pH sensors that operated independently of concentration.

Phase III: Precision Engineering (2000s–Present)

Current research utilizes "atomistic editing."

-

Fluorination: Used to enhance photostability and induce spectral shifts without quenching.

-

Iodination/Bromination: Deliberately introduced to kill fluorescence and promote triplet state formation for Photodynamic Therapy (PDT).

Mechanistic Principles: The "Halogen Switch"

The impact of halogenation on the benzoxazole core is governed by two competing physical phenomena: Electronegativity (Inductive Effect) and Spin-Orbit Coupling (Heavy Atom Effect) .

The Heavy Atom Effect (Br, I)

Heavier halogens possess large spin-orbit coupling constants (

-

Mechanism:

(Singlet Oxygen) -

Outcome: Fluorescence quenching, Phosphorescence (at low temp), and Cytotoxicity (PDT).

Electronic Modulation (F, Cl)

Lighter halogens, particularly Fluorine, exert strong inductive effects (-I) with minimal spin-orbit coupling.

-

ESIPT Modulation: In HBO derivatives, a halogen para to the hydroxyl group increases the acidity of the proton, stabilizing the keto-tautomer emission.

-

Outcome: High quantum yield, blue-shifted absorption, and enhanced photostability against bleaching.

Visualization of ESIPT Dynamics

The following diagram illustrates the ESIPT cycle and how halogens perturb the Enol-Keto equilibrium.

Figure 1: The ESIPT photocycle of HBO derivatives. Halogenation at the phenolic ring alters the acidity, influencing the rate of the Enol-to-Keto* transition.*

Comparative Photophysics Data

The table below summarizes the effect of halogen substitution on 2-phenylbenzoxazole derivatives in solution (Ethanol). Note the dramatic drop in quantum yield (

| Substituent (X) | Atomic Radius (Å) | Electronegativity (Pauling) | Primary Effect | |

| -H (Unsubstituted) | 1.20 | 2.20 | 0.76 | Baseline Fluorescence |

| -F (Fluoro) | 1.47 | 3.98 | 0.72 | pKa Modulation / Stability |

| -Cl (Chloro) | 1.75 | 3.16 | 0.45 | Mixed (Inductive + Weak HAE) |

| -Br (Bromo) | 1.85 | 2.96 | 0.02 | Strong HAE (Quenching) |

| -I (Iodo) | 1.98 | 2.66 | < 0.01 | Dominant HAE (Singlet Oxygen) |

Data aggregated from Ghodbane et al. (2015) and related photophysical studies.[2]

Experimental Protocol: Synthesis of 2-(2'-Hydroxy-5'-chlorophenyl)benzoxazole

This protocol describes the synthesis of a chlorinated HBO derivative, a classic ESIPT fluorophore. This method utilizes Polyphosphoric Acid (PPA) as both solvent and cyclodehydration catalyst.[3]

Reaction Scheme

Reagents: 2-Aminophenol + 5-Chlorosalicylic Acid

Step-by-Step Methodology

-

Preparation:

-

In a 100 mL round-bottom flask, mix 2-aminophenol (1.09 g, 10 mmol) and 5-chlorosalicylic acid (1.72 g, 10 mmol).

-

Add Polyphosphoric Acid (PPA) (20 g). PPA is viscous; weigh it directly into the flask.

-

-

Cyclization:

-

Equip the flask with a mechanical stirrer (magnetic stirring may fail due to viscosity) and a calcium chloride drying tube.

-

Heat the mixture to 180°C in an oil bath.

-

Stir for 4–6 hours . The mixture will turn into a dark, homogeneous syrup.

-

Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The starting amine spot should disappear.

-

-

Work-up (Quenching):

-

Cool the reaction mixture to roughly 60–80°C (do not let it solidify completely).

-

Slowly pour the syrup into 300 mL of crushed ice/water with vigorous stirring.

-

Observation: A precipitate will form immediately. Stir for 1 hour to hydrolyze residual PPA.

-

-

Neutralization & Isolation:

-

Neutralize the slurry to pH ~7 using 10% Sodium Bicarbonate (

) solution. -

Filter the solid using a Buchner funnel. Wash copiously with water.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Acetic Acid .

-

Dry in a vacuum oven at 60°C.

-

Yield: Expected yield is 70–85%.

-

Synthetic Workflow Diagram

Figure 2: Workflow for the PPA-mediated synthesis of benzoxazole derivatives.

Future Outlook: Halogenated Theranostics

The future of halogenated benzoxazoles lies in Theranostics (Therapy + Diagnostics).

-

Strategy: Synthesize "Mixed-Halogen" derivatives. For example, a benzoxazole core with a Fluorine atom (for tracking/imaging) and an Iodine atom (for generating singlet oxygen).

-

Goal: A single molecule that can locate a tumor via fluorescence and destroy it via photodynamic therapy upon irradiation.

References

-

Ghodbane, A. et al. (2015).[2][4] "Influence of the halogen atom on the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives." Dyes and Pigments.[4][5][6]

-

Padalkar, V. S. et al. (2016). "Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives." Journal of Fluorescence. (Context on ESIPT mechanisms).

-

BenchChem Technical Guides. (2025). "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol."

-

Stoerkler, T. et al. (2019). "Ethynyl-Tolyl Extended 2-(2′-Hydroxyphenyl)benzoxazole Dyes: Solution and Solid-state Excited-State Intramolecular Proton Transfer (ESIPT) Emitters." European Journal of Organic Chemistry.[7]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. biori.periodikos.com.br [biori.periodikos.com.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Procedure for condensation of 2-amino-4,6-dichlorophenol with 4-aminobenzoic acid

Application Note: High-Efficiency Synthesis of 2-(4-Aminophenyl)-5,7-dichlorobenzoxazole

Executive Summary

This application note details the protocol for the condensation of 2-amino-4,6-dichlorophenol (2,4-dichloro-6-aminophenol) with 4-aminobenzoic acid (PABA). While simple amide coupling is possible, the thermodynamic sink for this reaction—particularly under acid catalysis—is the cyclodehydrated benzoxazole derivative.

The resulting compound, 2-(4-aminophenyl)-5,7-dichlorobenzoxazole , represents a high-value scaffold in medicinal chemistry, often exhibiting antimicrobial, antiviral, and fluorescent properties. This guide prioritizes the Polyphosphoric Acid (PPA) Cyclodehydration method due to its "one-pot" efficiency, high yield, and ability to drive the equilibrium toward the heterocycle.

Reaction Mechanism & Causality

To ensure experimental success, one must understand the competing pathways. The reaction proceeds through two distinct phases:[1][2][3][4][5]

-

Amidation (Kinetic Phase): The amino group of the phenol attacks the carboxylic acid of PABA. Note that the amino group on the phenol is less nucleophilic than the amine on PABA due to the electron-withdrawing chlorine atoms; however, in PPA, the carboxylic acid is activated, facilitating the attack by the proximal amine (ortho-effect).

-

Cyclodehydration (Thermodynamic Phase): The hydroxyl group of the phenol attacks the newly formed amide carbonyl, followed by the elimination of water. This entropy-driven step creates the stable aromatic benzoxazole ring.

Why PPA? Polyphosphoric acid serves a dual role as both a solvent with high dielectric constant and a strong dehydrating agent . It activates the carbonyl oxygen, making it susceptible to nucleophilic attack, and irreversibly sequesters the water byproduct, preventing hydrolysis.

Pathway Visualization

Figure 1: Step-wise mechanistic pathway from raw materials to the benzoxazole scaffold.

Experimental Protocol: PPA-Mediated Synthesis

This protocol is designed for a 10 mmol scale. It is a self-validating system: the color change and solubility shift serve as in-process controls.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6][7][8][9][10][11][] | Mass/Vol | Role |

| 2-Amino-4,6-dichlorophenol | 178.02 | 1.0 | 1.78 g | Nucleophile / Scaffold |

| 4-Aminobenzoic Acid (PABA) | 137.14 | 1.0 | 1.37 g | Electrophile / Linker |

| Polyphosphoric Acid (PPA) | N/A | Excess | ~20 g | Solvent / Catalyst / Desiccant |

| Sodium Bicarbonate (sat. aq.) | 84.01 | Excess | ~200 mL | Neutralization |

Step-by-Step Methodology

1. Reaction Assembly

-

Setup: Use a 100 mL round-bottom flask (RBF) equipped with a mechanical stirrer (preferred over magnetic due to PPA viscosity).

-

Mixing: Add the PPA to the flask first. Heat gently to 80°C to lower viscosity.

-

Addition: Add 4-aminobenzoic acid (1.37 g) and stir for 10 minutes until fully dispersed. Then, add 2-amino-4,6-dichlorophenol (1.78 g). Reasoning: Pre-dispersing the acid ensures the electrophile is activated before the nucleophile is introduced.

2. Thermal Condensation

-

Ramp: Increase the oil bath temperature to 170–180°C .

-

Duration: Stir for 3–4 hours .

-

Observation: The mixture will transition from a viscous slurry to a homogenous, dark syrup.

-

IPC (In-Process Control): Take a micro-aliquot, quench in water, and check TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting phenol (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (Benzoxazole, Rf ~0.7).

3. Quenching & Isolation

-

Cooling: Allow the reaction mixture to cool to ~80°C. Do not cool to RT yet, or it will solidify into a glass.

-

Pouring: Slowly pour the hot syrup into 300 g of crushed ice with vigorous stirring. The product will precipitate as a crude solid.

-

Neutralization: Slowly add saturated NaHCO₃ solution until pH ~7–8. Critical: PPA is highly acidic; failure to neutralize will trap the product as a water-soluble salt.

-

Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (3 x 50 mL).

4. Purification

-

Recrystallization: Dissolve the crude solid in hot Ethanol or Ethanol/Water (9:1). Filter while hot to remove insoluble polymeric byproducts. Cool to 4°C to crystallize.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected parameters.

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | Absence of Broad OH (3200-3500 cm⁻¹) | Confirms ring closure (loss of phenol OH). |

| IR Spectroscopy | Presence of C=N stretch (~1620 cm⁻¹) | Confirms oxazole ring formation. |

| ¹H NMR (DMSO-d₆) | δ 7.0 - 8.2 ppm (Aromatic region) | Distinct splitting patterns for the 4-aminophenyl group (AA'BB' system) and the 5,7-dichloro ring (two doublets). |

| Appearance | Light brown to off-white needles | High purity crystalline form. |

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Product.

-

Cause: Incomplete neutralization of the PPA.

-

Fix: Re-suspend the solid in water and adjust pH to 8.0. The benzoxazole is a weak base; if the pH is too low, it remains protonated and soluble in water.

-

-

Issue: Dark/Black Impurities.

-

Cause: Oxidation of the amino groups at high temperature.

-

Fix: Conduct the reaction under a Nitrogen atmosphere. Add a pinch of sodium metabisulfite during the ice quench.

-

-

Issue: Incomplete Cyclization (Amide observed).

-

Cause: Temperature too low (<150°C).

-

Fix: Increase temperature to 180°C or extend reaction time. PPA requires high thermal energy to drive the dehydration.

-

References

-

Benzoxazole Synthesis via PPA

-

Amide Coupling Mechanisms

- Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.

- Source: Chemical Reviews (via NIH).

-

URL:[Link]

-

Safety Data (2-Amino-4,6-dichlorophenol)

Sources

- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 4. CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 13. Benzoxazole synthesis [organic-chemistry.org]

Application Note: 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline as a Solvatochromic & Amyloid Probe

Executive Summary

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (referred to herein as DCBA ) is a specialized benzoxazole-derivative fluorophore. Unlike generic stains, DCBA exhibits strong solvatochromism and a "turn-on" fluorescence mechanism upon binding to hydrophobic pockets or beta-sheet rich structures.

This guide details its application in two primary domains:

-

Amyloid Fibril Detection: As a high-fidelity alternative or complement to Thioflavin T (ThT) for monitoring protein aggregation kinetics (e.g., Aβ-42, tau).

-

Micro-environmental Polarity Sensing: Mapping hydrophobicity in lipid membranes and protein binding sites via Intramolecular Charge Transfer (ICT) modulation.

Chemical Profile & Mechanistic Insight[1]

The Photophysics of "Turn-On" Fluorescence

The utility of DCBA relies on its Donor-Acceptor (D-π-A) architecture.

-

Donor: The aniline group (electron-rich).

-

Acceptor: The benzoxazole ring (electron-deficient), enhanced by the inductive electron-withdrawing nature of the 5,7-dichloro substitutions.

The ICT Mechanism: Upon photo-excitation, an Intramolecular Charge Transfer (ICT) occurs from the aniline to the benzoxazole.

-

In Polar Solvents (Water): The excited state is stabilized by solvent dipoles, leading to non-radiative decay (energy lost as heat). The probe is effectively "dark" or quenched.

-

In Non-Polar Environments (Fibrils/Lipids): The non-radiative pathway is restricted. The molecule emits a strong fluorescence signal.[1][2] This makes DCBA a background-free probe that does not require washing steps in many assays.

Spectral Properties (Environment Dependent)

-

Excitation (λex): ~360–390 nm (UV/Blue region)

-

Emission (λem): ~450–520 nm (Blue/Green region)

-

Note: The Stokes shift is significant (>60 nm), reducing self-quenching artifacts.

Application 1: Amyloid Fibril Detection[4]

Benzoxazole derivatives are structural analogs to established amyloid probes like Thioflavin T and K114. DCBA binds to the channel-like voids running parallel to the fibril axis in cross-beta sheet structures.

Advantages over Thioflavin T (ThT)

| Feature | Thioflavin T (ThT) | DCBA (Benzoxazole Derivative) |

| Charge | Positively Charged (Cationic) | Neutral / Lipophilic |

| BBB Permeability | Poor | High (Suitable for ex vivo or potential in vivo analogues) |

| Binding Site | Steric zipper / Beta-sheets | Distinct hydrophobic grooves (often non-competitive with ThT) |

| Background | High in viscous buffers | Low (Solvent quenched) |

Mechanistic Pathway Diagram

Caption: Logical flow of DCBA fluorescence activation. In water, TICT leads to quenching. Upon amyloid binding, rotation is restricted, forcing radiative decay.

Experimental Protocols

Preparation of Stock Solutions

Critical Safety Note: DCBA is lipophilic and likely has low solubility in pure water.

-

Solvent: Dissolve lyophilized DCBA in anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 6 months.

-

Working Solution: Dilute 1:1000 in PBS or Assay Buffer to achieve a 10 µM working concentration immediately before use. Do not store aqueous dilutions.

Protocol: In Vitro Amyloid Aggregation Assay

This protocol monitors the kinetics of Aβ-42 or Tau aggregation.

Materials:

-

Monomeric Protein (e.g., Aβ-42)

-

DCBA Stock (10 mM in DMSO)

-

Black 96-well plate (Clear bottom for reading)

-

Fluorescence Plate Reader

Step-by-Step:

-

Protein Prep: Dilute monomeric protein to 20–50 µM in aggregation buffer (e.g., PBS, pH 7.4).

-

Probe Addition: Add DCBA to a final concentration of 5–10 µM .

-

Note: Maintain a Protein:Probe ratio of roughly 5:1 to 10:1.

-

-

Baseline Reading: Measure fluorescence (Ex: 380nm / Em: 490nm) at T=0.

-

Incubation: Incubate at 37°C with intermittent shaking (to promote fibrillation).

-

Kinetic Read: Measure fluorescence every 10–15 minutes for 2–24 hours.

-

Data Analysis: Plot Fluorescence Intensity vs. Time. A sigmoidal curve indicates nucleation-dependent polymerization.

Protocol: Cell Staining (Fixed Tissue/Cells)

For visualizing intracellular aggregates or membrane polarity.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.

-

Permeabilization: (Optional) 0.1% Triton X-100 if targeting intracellular aggregates.

-

Staining: Incubate with 1 µM DCBA in PBS for 30 minutes at room temperature in the dark.

-

Tip: Lower concentrations (100 nM) are better for live-cell membrane studies to reduce toxicity.

-

-

Washing: Wash 2x with PBS to remove excess probe (though background is naturally low).

-

Imaging: Use a DAPI filter set (if emission is blue) or GFP filter set (if emission is green-shifted due to polarity).

-

Target: Look for punctate structures (aggregates) or membrane outlining.

-

Data Analysis & Troubleshooting

Interpreting Solvatochromic Shifts

DCBA emission wavelength changes based on the polarity of the binding site. Use this table to interpret spectral shifts:

| Environment | Polarity | Expected Emission (λem) | Intensity |

| Buffer (PBS) | High | >520 nm (Red-shifted) | Very Weak (Quenched) |

| Cell Membrane | Medium | ~490–500 nm | Medium |

| Amyloid Core | Low (Hydrophobic) | ~460–480 nm (Blue-shifted) | Strong |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Concentration too high in aqueous buffer. | Limit final concentration to <20 µM. Ensure DMSO content is <1%. |

| No Signal | Excitation wavelength mismatch. | Run an excitation scan. Try exciting at 365 nm or 405 nm. |

| High Background | Non-specific hydrophobic binding (e.g., to albumin). | Use serum-free media for live-cell imaging. |

| Photobleaching | High intensity excitation. | Reduce laser power or exposure time. Use anti-fade mounting media for fixed slides. |

Experimental Workflow Diagram

Caption: Standardized workflow for DCBA application in biological assays.

References

-

Ono, M., et al. (2012). "Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease."[3] Journal of Medicinal Chemistry.

-

Hausner, S. H., et al. (2009).[4] "Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque." Bioorganic & Medicinal Chemistry Letters.

-

Kudo, Y., et al. (2007).[5] "2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6- (2-[fluoro]ethoxy)benzoxazole: a novel PET agent for in vivo detection of dense amyloid plaques in Alzheimer's disease patients."[5] Journal of Nuclear Medicine.

-

Imai, K., et al. (2008). "Polarity-based fluorescence probes: properties and applications." Biomedical Chromatography. (Contextual grounding on benzoxazole polarity sensing).

Sources

- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6- (2-[fluoro]ethoxy)benzoxazole: a novel PET agent for in vivo detection of dense amyloid plaques in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Photopolymerization via Benzoxazole-Aniline Push-Pull Architectures

Executive Summary

The shift from broad-spectrum UV mercury lamps to monochromatic Light Emitting Diodes (LEDs) in biomedical and industrial curing requires photoinitiators (PIs) with specific absorption profiles. Traditional UV initiators (e.g., DMPA, Benzophenone) are inefficient at 405 nm or 455 nm.

This guide details the application of benzoxazole-aniline derivatives —specifically 2-(4-aminophenyl)benzoxazole and its difluoroborane (BODIPY-like) analogs. These molecules function as "push-pull" dyes, exhibiting strong Intramolecular Charge Transfer (ICT) that red-shifts absorption into the visible range. When paired with iodonium salts or amine synergists, they form high-performance Type II photoinitiating systems (PIS) capable of initiating free radical polymerization (FRP) with high conversion rates and low leaching potential.

Mechanistic Principles

The "Push-Pull" Chromophore

The core advantage of benzoxazole-aniline derivatives lies in their electronic structure. The aniline moiety acts as a strong electron donor ("Push"), while the benzoxazole ring acts as an electron acceptor ("Pull"). Upon irradiation, this conjugation allows for efficient absorption of visible light (380–450 nm), accessing the excited singlet state (

Photoinduced Electron Transfer (PET)

Unlike Type I initiators (cleavage), these derivatives primarily operate via a Type II mechanism involving Photoinduced Electron Transfer (PET).

-

Oxidative Cycle (with Iodonium Salts): The excited dye (

) transfers an electron to the iodonium salt ( -

Reductive Cycle (with Amines): The excited dye abstracts a hydrogen or accepts an electron from an amine synergist, generating an aminoalkyl radical.

The oxidative pathway is generally preferred for benzoxazole derivatives due to higher quantum yields and reduced oxygen inhibition.

Mechanism Diagram

The following diagram illustrates the oxidative electron transfer pathway, which is the recommended mode for these derivatives.

Figure 1: Oxidative Photoinduced Electron Transfer (PET) mechanism using Benzoxazole-Aniline as a photosensitizer.

Material Selection & Formulation Protocol

Component Selection

To ensure a self-validating system, use the following components. The benzoxazole derivative acts as the photosensitizer (PS), not the sole initiator.[1]

| Component Role | Recommended Reagent | Function |

| Photosensitizer | 2-(4-(dimethylamino)phenyl)benzoxazole | Absorbs LED light; donates electron. |

| Co-Initiator | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (Iod) | Electron acceptor; generates initiating radical. |

| Synergist (Optional) | N-vinylcarbazole (NVK) | Enhances conversion; reduces oxygen inhibition. |

| Monomer Matrix | TMPTA (Trimethylolpropane triacrylate) or PEGDA | The resin to be cured. |

Formulation Strategy (Protocol A)

Objective: Prepare a photosensitive resin sensitive to 405 nm LED light.

-

Stock Solution Preparation:

-

Dissolve the Benzoxazole derivative (0.1 wt% to 0.5 wt%) in the monomer.

-

Note: If solubility is poor, predissolve the dye in a minimal amount of acetone or dichloromethane before mixing with the monomer, then evaporate the solvent under vacuum.

-

-

Co-Initiator Addition:

-

Add the Iodonium salt (1 wt% to 2 wt%) to the mixture.

-

Critical: Perform this step under yellow or red light to prevent premature curing.

-

-

Homogenization:

-

Sonicate the mixture for 10 minutes at room temperature.

-

Visually inspect for any undissolved particles. The resin should be optically clear (slightly fluorescent).

-

-

Storage:

-

Store in amber glass vials at 4°C. Shelf life is typically 1-2 weeks depending on thermal stability.

-

Experimental Validation Protocols

Protocol B: Real-Time FT-IR Kinetics Monitoring

This is the gold standard for verifying polymerization efficiency. It measures the disappearance of the C=C double bond over time.

Equipment: FT-IR Spectrometer (e.g., Jasco, Thermo Fisher) with an ATR accessory and an LED curing unit (e.g., 405 nm @ 100 mW/cm²).

Workflow:

-

Baseline: Place a drop of the uncured formulation on the ATR crystal. Record the spectrum (Series 0) to establish the initial peak height of the acrylate double bond (approx. 1637 cm⁻¹ or 810 cm⁻¹).

-

Irradiation: Position the LED light guide at a fixed distance (e.g., 10 mm) above the sample.

-

Acquisition: Start the FT-IR continuous scan (approx. 1 spectrum per second).

-

Trigger: Switch on the LED exactly 10 seconds after starting the scan to record the induction period.

-

Analysis: Calculate conversion (

) using the equation:

Protocol C: 3D Printing & Depth of Cure

For researchers in additive manufacturing, "Depth of Cure" (DoC) is the critical metric.

Workflow:

-

Mold Preparation: Fill a circular Teflon mold (5 mm diameter, 10 mm deep) with the formulation.

-

Exposure: Irradiate from the top for a fixed time (e.g., 30s, 60s).

-

Development: Remove the sample and wash away uncured resin with isopropanol.

-

Measurement: Measure the thickness of the cured "button" using a micrometer.

-

Validation: If DoC < 1 mm, increase Iodonium concentration or add NVK synergist.

Troubleshooting & Optimization Logic

The interaction between the benzoxazole amine and the co-initiator is sensitive. Use this logic flow to diagnose failure.

Figure 2: Diagnostic logic for optimizing polymerization efficiency.

Comparative Performance Data

The following data summarizes the expected performance of 2-(4-aminophenyl)benzoxazole (APB) derivatives compared to standard Camphorquinone (CQ) systems in TMPTA resin.

| System (1 wt% Iodonium) | Light Source | Final Conversion (%) | Rate ( | |

| APB Derivative | LED 405 nm | 360–390 nm | ~65 - 80% | Fast |

| BODIPY-Benzoxazole | LED 455 nm | 420–480 nm | > 85% | Very Fast |

| Camphorquinone (CQ) | LED 455 nm | 470 nm | ~50 - 60% | Slow |

Note: APB derivatives often outperform CQ in thin films due to higher molar extinction coefficients (

References

-

Lalevée, J., et al. (2022).[2][3] New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. MDPI, Molecules. Available at: [Link]

-

Yagci, Y., et al. (2010). Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions.[1][2][4] PMC. Available at: [Link]

- Fouassier, J.P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (General Reference for Type II Mechanisms).

-

RadTech. (2012). Self-Initiation of Photopolymerization Reactions. RadTech Report. Available at: [Link]

Sources

- 1. New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers [mdpi.com]

- 2. New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 4. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of 2-Substituted Benzoxazoles

Protocol Series: Heterocycle Construction for Medicinal Chemistry

Executive Summary & Strategic Rationale

Benzoxazoles are privileged scaffolds in drug discovery, serving as bioisosteres for indole and adenine bases. They are core pharmacophores in approved drugs like Tafamidis (transthyretin stabilizer) and Flunoxaprofen (NSAID).

While "synthesis from anilines" is the broad request, the specific chemical precursor defines the pathway. Direct C-H activation of simple anilines is possible but often low-yielding. In practical medicinal chemistry, two robust routes dominate:

-

Oxidative Cyclization: Condensation of 2-aminophenols (ortho-hydroxy anilines) with aldehydes.[1] Ideal for High-Throughput Screening (HTS) libraries due to the availability of diverse aldehydes.

-

Dehydrative Cyclization: Condensation of 2-aminophenols with carboxylic acids using Polyphosphoric Acid (PPA). Ideal for Scale-up .

-

Intramolecular C-O Coupling: Cyclization of o-haloanilides (derived from o-haloanilines). Ideal when the ortho-hydroxy group is unstable or difficult to introduce early.

This guide details these three industry-standard protocols.

Reaction Decision Matrix

Before selecting a protocol, analyze your substrate availability and scale requirements.

Figure 1: Strategic decision tree for selecting the optimal benzoxazole synthesis route.

Method A: Oxidative Cyclization (The "Library" Route)

Best for: Creating diverse libraries using commercially available aldehydes. Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and oxidation.

Mechanistic Pathway

Figure 2: Oxidative cyclization mechanism.

Protocol: Copper-Catalyzed Aerobic Oxidation (Green Chemistry)

Reference Grounding: This method utilizes air as the oxidant, avoiding toxic reagents like Pb(OAc)4.

Reagents:

-

2-Aminophenol (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Catalyst: Cu(OTf)₂ (5 mol%) or CuI (10 mol%)

-

Solvent: Toluene or Xylene (for higher temp) or EtOH (greener, may require longer time).

-

Oxidant: Open air (balloon O₂ speeds reaction).

Step-by-Step:

-

Setup: In a reaction tube equipped with a stir bar, dissolve 2-aminophenol (1.0 mmol) and the aldehyde (1.1 mmol) in Toluene (3 mL).

-

Catalyst Addition: Add Cu(OTf)₂ (18 mg, 0.05 mmol).

-

Reaction: Heat the mixture to 100°C under an open atmosphere (or attach an O₂ balloon). Stir for 4–12 hours.

-

Checkpoint: Monitor by TLC.[2] The intermediate Schiff base (often yellow) appears first, then converts to the fluorescent benzoxazole.

-

-

Workup: Cool to room temperature. Filter through a small pad of Celite to remove copper salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Alternative Oxidant: If the substrate is air-sensitive, use DDQ (1.1 equiv) in Dichloromethane at Room Temperature (RT).

Method B: Dehydrative Cyclization (The "Scale-Up" Route)

Best for: Large-scale synthesis using stable carboxylic acids. Key Reagent: Polyphosphoric Acid (PPA) acts as both solvent and Lewis acid/dehydrating agent.

Protocol: PPA-Mediated Condensation

Reagents:

-

2-Aminophenol (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)[3]

-

Polyphosphoric Acid (PPA) (~10–15 g per gram of reactant)

Step-by-Step:

-

Mixing: In a round-bottom flask, mix 2-aminophenol (e.g., 10 mmol) and the carboxylic acid (10 mmol).

-

PPA Addition: Add PPA (approx. 20 g). Note: PPA is viscous; warming it slightly helps flow.

-

Heating: Heat the mixture to 120–150°C with mechanical stirring (magnetic stirring may fail due to viscosity).

-

Duration: 2–4 hours.[4]

-

Observation: The mixture will turn into a homogeneous dark syrup.

-

-

Quenching (Critical): Cool the reaction to ~60°C. slowly pour the syrup into crushed ice (200 g) with vigorous stirring.

-

Safety: Exothermic reaction. Do not pour into water at RT; use ice.

-

-

Neutralization: Neutralize the aqueous slurry with saturated NaHCO₃ or NaOH solution until pH ~8. The product usually precipitates as a solid.

-

Isolation: Filter the solid. If gummy, extract with EtOAc, dry over MgSO₄, and concentrate.

Method C: Intramolecular C-O Coupling (The "Halo-Aniline" Route)

Best for: Cases where 2-aminophenol is unstable or when starting from o-haloanilines. Mechanism: Copper-catalyzed intramolecular O-arylation.[5]

Protocol: CuI/Phenanthroline Catalysis

Pre-requisite: Synthesize the o-haloanilide by reacting o-haloaniline with an acid chloride (Standard Schotten-Baumann conditions).

Reagents:

-

o-Haloanilide (1.0 equiv) [Br or I preferred over Cl]

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene.

Step-by-Step:

-

Charge: Add o-haloanilide (1.0 mmol), CuI (19 mg), 1,10-Phenanthroline (36 mg), and Cs₂CO₃ (650 mg) to a sealed tube.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add dry DME (4 mL).

-

Reaction: Seal and heat to 80–110°C for 12–24 hours.

-

Workup: Cool, dilute with water, and extract with EtOAc.

-

Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

| Parameter | Method A (Aldehyde/Oxidative) | Method B (Acid/PPA) | Method C (Halo-aniline/Cu) |

| Substrate Scope | High (Commercial Aldehydes) | High (Commercial Acids) | Specialized (Requires Amide Prep) |

| Reaction Temp | 80–100°C | 120–150°C | 80–110°C |

| Atom Economy | Moderate (Loss of H₂O + Oxidant waste) | High (Loss of H₂O only) | Low (Loss of HX + Base waste) |

| Functional Group Tolerance | Good (Sensitive to strong oxidants) | Low (Acid sensitive groups hydrolyze) | High (Base sensitive groups may hydrolyze) |

| Typical Yield | 70–90% | 80–95% | 60–85% |

Troubleshooting Guide:

-

Low Yield in Method A: Ensure adequate oxygen flow. If using air, increase surface area or switch to pure O₂ balloon. If the imine forms but doesn't cyclize, add a Lewis acid additive (e.g., Yb(OTf)₃).

-

Viscosity in Method B: Do not dilute PPA with water during the reaction. If too viscous, use Methanesulfonic Acid (MSA) / P₂O₅ mixture (Eaton's Reagent) as a lower-viscosity alternative.

-

Black Tar Formation: Benzoxazoles are generally stable, but 2-aminophenols oxidize easily. Use fresh 2-aminophenol (recrystallize if dark) and run reactions under inert gas until the oxidative step is required.

References

-

Copper-Catalyzed Aerobic Oxidative Cyclization

-

Polyphosphoric Acid (PPA)

-

Intramolecular C-O Coupling (Cu-Catalyzed)

-

Green Synthesis Review

- Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Source:RSC Advances (2023).

-

URL:[Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Benzoxazole Solubility Optimization

Topic: Solving Solubility Issues of Benzoxazoles in Aqueous Media Ticket ID: BZX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery

Introduction: The Benzoxazole Paradox

Welcome to the technical support hub for benzoxazole scaffolds. If you are here, you are likely facing a common paradox in medicinal chemistry: High Potency, Zero Solubility.

Benzoxazoles are privileged scaffolds in drug discovery due to their structural similarity to adenine and guanine, allowing them to interact effectively with various biological targets (kinases, topoisomerases) [1]. However, their flat, planar heteroaromatic nature promotes strong

This guide moves beyond generic advice. We break down the solubility problem into three specific "Tickets" based on where you are in the pipeline: Screening (Kinetic) , Lead Opt (Structural) , and Formulation (Thermodynamic) .

Module 1: Diagnostic & Screening Support

Issue: "My compound precipitates immediately when diluted from DMSO into the assay buffer."

Diagnosis: You are experiencing a failure of Kinetic Solubility . In High-Throughput Screening (HTS), compounds are stored in DMSO.[1] When you spike this into an aqueous buffer, you create a supersaturated solution. If the compound’s amorphous precipitate forms faster than your assay read time, you get false negatives (or false positives in turbidity assays).

The "DMSO Shock" Phenomenon:

Benzoxazoles are often "brick dust" molecules. The sudden polarity shift from DMSO (

Troubleshooting Protocol: The Stepwise Dilution Ramp

Do not add 100% DMSO stock directly to the final buffer if the final concentration > 1% DMSO.

-

Intermediate Dilution: Create a 10x working solution in a solvent with intermediate polarity (e.g., PEG400 or Ethanol).

-

Equilibration: Allow the intermediate solution to stand for 15 minutes.

-

Final Spike: Add the intermediate solution to the assay buffer.

Data Interpretation: Kinetic vs. Thermodynamic

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

|---|---|---|

| Starting Material | Pre-dissolved DMSO Stock | Solid Crystalline Powder |

| State | Metastable (Supersaturated) | Equilibrium |

| Relevance | Early HTS / Bioassays | Formulation / Oral Bioavailability |

| Benzoxazole Risk | High risk of "Crash out" | Accurate but usually very low |

Module 2: Structural Modification (Lead Optimization)

Issue: "I need to design a more soluble derivative without losing potency."

Diagnosis: The core benzoxazole ring has a LogP ~1.43 and is essentially neutral at physiological pH (pKa ~0.2) [2]. You cannot rely on ionizing the ring itself. You must append solubilizing vectors.

Technical Insight: The pKa Trap Do not attempt to improve solubility by salting the benzoxazole nitrogen. The nitrogen in the oxazole ring is extremely weakly basic (pKa < 1). It will not protonate at pH 7.4, nor even at pH 2.0. To make a salt, you must introduce a basic side chain (e.g., piperazine, morpholine) attached to the C-2 or C-6 position.

Strategic Design Workflow

Figure 1: Decision tree for structural modification of benzoxazole scaffolds to improve aqueous solubility.

Module 3: Formulation Strategies (The "Rescue")

Issue: "My compound is active and optimized, but I cannot get it into solution for animal studies."

Diagnosis: You are dealing with a BCS Class II compound (High Permeability, Low Solubility).[] The gold standard for benzoxazoles is Cyclodextrin Complexation .

Why it works:

The hydrophobic benzoxazole core fits snugly into the lipophilic cavity of

Protocol: HP-

-CD Phase Solubility Study

Use this to determine the stability constant (

Materials:

-

Hydroxypropyl-

-Cyclodextrin (HP- -

Phosphate Buffer (pH 7.4)[7]

Step-by-Step Workflow:

-

Preparation: Prepare aqueous solutions of HP-

-CD at increasing concentrations (0, 5, 10, 20, 40 mM). -

Saturation: Add excess solid benzoxazole to each vial.

-

Equilibration: Shake at 25°C for 48 hours. (Note: 24h is often insufficient for benzoxazoles due to high lattice energy).

-

Separation: Filter through a 0.45

m PVDF filter (Do not use nylon; benzoxazoles may bind). -

Quantification: Analyze filtrate via HPLC-UV.

Visualization of the Process:

Figure 2: Workflow for determining thermodynamic solubility enhancement via cyclodextrins.

Expected Outcome:

A linear increase in benzoxazole solubility with increasing CD concentration (

Frequently Asked Questions (FAQs)

Q1: Can I use pH adjustment to dissolve my neutral benzoxazole? A: Likely No . As noted in Module 2, the benzoxazole ring is not basic enough to protonate at physiological or even gastric pH. Unless you have an amino-substituent (like an amino-piperidine tail), pH adjustment will only increase ionic strength and potentially decrease solubility via the "Salting Out" effect.

Q2: Why does my compound stick to the plastic tips during serial dilution? A: This is non-specific binding (NSB). Benzoxazoles are highly lipophilic.

-

Fix: Use low-retention tips and add 0.01% Tween-20 to your assay buffer before adding the compound. This creates a "sacrificial" coating on the plastic.

Q3: Is DMSO the only option for stock solutions? A: While DMSO is standard, DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) are often better solvents for extremely planar, crystalline benzoxazoles. However, be cautious of toxicity in cell-based assays with these solvents.

References

-

Review of Benzoxazole Potency: Title: Benzoxazole: Synthetic Methodology and Biological Activities.[4][8][9][10][11] Source: Global Research Online.[8] Link:

-

pKa and Chemical Properties: Title: Determination of pKa values of benzoxazolinone derivatives. Source: European Journal of Pharmaceutical Sciences (via PubMed). Link:

-

Cyclodextrin Formulation: Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility.[12] Source: International Journal of Pharmaceutical and Phytopharmacological Research.[12] Link:[12]

-

Kinetic vs Thermodynamic Solubility: Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Source: Drug Discovery Today (via ResearchGate). Link:

Sources

- 1. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. biori.periodikos.com.br [biori.periodikos.com.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 12. eijppr.com [eijppr.com]

Optimizing cyclization temperature for benzoxazole formation

Technical Support & Troubleshooting Center

Status: Operational Ticket Subject: Optimizing Cyclization Temperature for Benzoxazole Formation Assigned Specialist: Senior Application Scientist

The Thermodynamic Landscape

Why Temperature is Your Critical Variable

Benzoxazole formation is not a single-step event; it is a delicate balance between kinetic facilitation (forming the amide/Schiff base intermediate) and thermodynamic forcing (driving the entropic penalty of ring closure).

-

The Activation Energy Barrier: The initial condensation of 2-aminophenol with a carbonyl source (aldehyde/acid) is generally exothermic and rapid. However, the subsequent cyclodehydration (ring closure) requires overcoming a significant activation energy barrier (

), typically requiring temperatures >100°C in the absence of transition metal catalysts. -

The Degradation Threshold: 2-aminophenols are highly electron-rich and prone to oxidative polymerization (tarring) at elevated temperatures. The "Goldilocks Zone" is the narrow window where

.

Master Mechanism & Thermal Intervention Points

Figure 1: Mechanistic pathway highlighting the rate-limiting cyclization step where temperature control is critical.[1][2][3]

Method-Specific Temperature Protocols

Select your synthesis route to view optimized parameters.

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Carboxylic acid substrates, robust substrates. Standard Temp: 140°C – 170°C.

| Parameter | Recommended Range | Critical Notes |

| Initial Mixing | 60°C – 90°C | Mix reactants into PPA at lower temp to ensure homogeneity before ramping. |

| Cyclization | 140°C – 170°C | Below 140°C, the intermediate ester/amide often stalls. Above 180°C, significant charring occurs. |

| Time | 2 – 4 Hours | Monitor via TLC. Extended heating promotes sulfonation or polymerization. |

Protocol:

-

Mix 1 eq. 2-aminophenol and 1 eq. carboxylic acid in PPA (10–15x weight) at 90°C under

. -

Ramp temperature to 150°C over 30 minutes.

-

Hold at 150°C for 3 hours.

-

Quench: Pour onto crushed ice (exothermic!). Neutralize with

.[2]

Method B: Oxidative Cyclization (Schiff Base)

Best for: Aldehyde substrates, mild conditions. Standard Temp: Room Temp – 80°C (Oxidant Dependent).

| Oxidant | Temperature | Mechanism Note |

| DDQ | 25°C (RT) | Very mild. Works well for electron-rich aldehydes. |

| Reflux (DCM/Toluene) | Heterogeneous surface reaction. Requires vigorous stirring. | |

| 0°C | Hypervalent iodine drives rapid closure. |

Protocol (DDQ Method):

-

Reflux 2-aminophenol + aldehyde in EtOH/MeOH to form Schiff base (check disappearance of aldehyde).

-

Cool to Room Temperature .

-

Add DDQ (1.1 eq) portion-wise.

-

Stir at 25°C for 1-2 hours.

Method C: Microwave-Assisted Synthesis

Best for: High-throughput, solvent-free, or "stubborn" substrates. Standard Temp: 120°C – 130°C.

-

Power: Dynamic mode (maintain temp, not constant power).

-

Time: 5 – 15 minutes.

-

Catalyst: Lawesson’s reagent or ionic liquids often improve energy transfer.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC, but it's not the product."

Diagnosis: You have likely trapped the intermediate Schiff base (imine) or the open-chain amide .

-

The Science: The condensation step (Step 1) is kinetically fast. The ring closure (Step 2) has a higher activation energy. If your temperature is too low, the reaction stops at the intermediate.

-

Solution:

-

Isolate a small amount of the intermediate.

-

Resubmit it to reaction conditions at a temperature 20°C higher than the initial attempt.

-

If using aldehydes, ensure an oxidant is present (Schiff bases do not spontaneously cyclize without oxidation or high heat).

-

Issue 2: "My reaction mixture turned into black tar."

Diagnosis: Oxidative polymerization of 2-aminophenol.

-

The Science: 2-aminophenols are easily oxidized to quinone imines, which polymerize rapidly at high temperatures, especially in basic or aerobic conditions.

-

Solution:

-

Degas: Rigorously purge the solvent with Nitrogen/Argon for 15 mins before heating.

-

Purify: Recrystallize the 2-aminophenol starting material (ethanol/water + sodium dithionite) immediately before use. Even slightly brown starting material accelerates tarring.

-

Add Antioxidant: A pinch of sodium metabisulfite can stabilize the reaction in aqueous/acidic media.

-

Issue 3: "Low yield despite high temperature."

Diagnosis: Sublimation of starting materials or product decomposition.

-

The Science: Many benzoxazoles and their precursors sublime easily at temperatures >100°C.

-

Solution:

-

Use a sealed tube or pressure vial rather than a reflux condenser.

-

Switch to a lower-boiling solvent with a catalyst (e.g.,

or MSA) to allow reflux at a lower temperature (80°C) rather than forcing 150°C.

-

Decision Logic for Optimization

Use this flowchart to determine your next experimental move based on your current LCMS/TLC data.

Figure 2: Troubleshooting logic flow for optimizing reaction parameters.

References

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society.

-

Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters.

-

Kumar, D., et al. (2011). DDQ-Promoted Oxidative Cyclization of Phenolic Schiff Bases: A Solution-Phase Strategy for Library Synthesis of 2-Arylbenzoxazoles. Synlett.

-

BenchChem Technical Support. (2025). Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.[2][4][5][6]

Sources

Technical Support Center: Enhancing Fluorescence Quantum Yield of Benzoxazole Compounds

Welcome to the technical support center for benzoxazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the fluorescence quantum yield (Φf) of benzoxazole compounds in their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides quick, actionable answers.

Q1: My benzoxazole derivative has a very low fluorescence quantum yield. What are the most common initial factors to check?

A1: A low quantum yield in benzoxazole derivatives can often be attributed to a few key factors. Start by evaluating the following:

-

Solvent Choice: The polarity and hydrogen-bonding capability of your solvent can dramatically influence fluorescence. Benzoxazole derivatives with charge-transfer characteristics are particularly sensitive to their environment.[1][2][3]

-

Concentration: At high concentrations, many organic fluorophores, including benzoxazoles, can suffer from aggregation-caused quenching (ACQ), where intermolecular interactions provide non-radiative decay pathways.[4][5][6]

-

Presence of Quenchers: Contaminants in your solvent or sample, such as dissolved oxygen or heavy metal ions, can quench fluorescence.[7][8]

-

pH of the Solution: The protonation state of your benzoxazole derivative, particularly if it has acidic or basic functional groups, can significantly impact its electronic structure and, consequently, its fluorescence.[9]

Q2: I observe a shift in the emission wavelength of my benzoxazole compound when I change the solvent. Why does this happen?

A2: This phenomenon, known as solvatochromism, is common for benzoxazole derivatives, especially those with a donor-π-acceptor (D-π-A) architecture.[1][10][11] The benzoxazole moiety often acts as an electron acceptor.[10][11] When a molecule is excited, its dipole moment can change. Polar solvents will stabilize a more polar excited state more effectively than a less polar ground state, leading to a red shift (a shift to a longer wavelength) in the emission spectrum.[1][11] Conversely, in non-polar solvents, the emission is often blue-shifted.

Q3: Can the molecular structure of my benzoxazole derivative be modified to improve its fluorescence quantum yield?

A3: Absolutely. The chemical structure is a primary determinant of a compound's photophysical properties. Here are some established strategies for benzoxazole derivatives:

-